

An In-depth Technical Guide to 7-Xylosyl-10-deacetyltaxol B

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Compound of Interest

Compound Name: 7-Xylosyl-10-deacetyltaxol B

Cat. No.: B024251

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This technical guide provides a comprehensive overview of **7-Xylosyl-10-deacetyltaxol B**, a derivative of the well-known chemotherapeutic agent paclitaxel. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed information on its chemical properties, relevant experimental protocols, and its role in synthetic pathways.

Chemical and Physical Properties

7-Xylosyl-10-deacetyltaxol B is a taxoid, a class of diterpenes commonly isolated from plant species of the genus *Taxus* (yew trees). It is structurally related to paclitaxel and is considered a valuable precursor in the semi-synthesis of more complex taxanes. There appears to be some discrepancy in the literature regarding the molecular formula of "7-Xylosyl-10-deacetyltaxol" versus "**7-Xylosyl-10-deacetyltaxol B**". For the purpose of this guide, **7-Xylosyl-10-deacetyltaxol B** is presented with the molecular formula C₄₈H₅₉NO₁₇.

Property	Value	Source
Molecular Formula	C48H59NO17	[1][2][3]
Molecular Weight	921.98 g/mol	[1]
CAS Number	90332-64-2	[1][2][3]
Appearance	Off-White Solid	[4]
Melting Point	>228°C (decomposition)	[4]
Purity	97%	[5]

Biological Activity

7-Xylosyl-10-deacetyltaxol B, a derivative of paclitaxel isolated from *T. cuspidate*, has demonstrated anti-tumor properties.[1][2] Specifically, it has been shown to inhibit the growth of S180 sarcoma.[1][2] Its mechanism of action is believed to be similar to other taxanes, which involves the stabilization of microtubules, thereby inhibiting their disassembly during cell division.[3]

Research has also been conducted on the broader class of 7-Xylosyl-10-deacetyltaxols. These compounds have shown effective inhibitory action against various tumor cell lines, including an IC50 value of 0.3776 µg/mL against the MCF-7 breast cancer cell line and 0.86 µg/mL against colon cancer cell lines.[6] Furthermore, 10-deacetyl-7-xylosyl paclitaxel can induce significant mitotic arrest in PC-3 cells, up-regulate pro-apoptotic proteins like Bax and Bad, and down-regulate anti-apoptotic proteins such as Bcl-2 and Bcl-XL.[7] This disruption of mitochondrial membrane permeability leads to the activation of caspase-9.[7]

Experimental Protocols

The following section details experimental methodologies relevant to the synthesis and modification of 7-Xylosyl-10-deacetyltaxol and its analogs.

Semi-synthesis of Taxol from 10-deacetyl-7-xylosyltaxanes

A mixture of taxols can be prepared from 10-deacetyl-7-xylosyltaxanes through a three-step reaction process involving redox, acetylation, and deacetylation.^{[8][9]} The resulting mixture is then separated using column chromatography on silica gel to yield Taxol, Taxol B (Cephalomannine), and Taxol C.^{[8][9]} This synthetic route expands the potential biomass sources for the chemical semi-synthesis of Taxol and related compounds.^{[8][9]}

Preparation of 10-deacetylbaccatin III from a Mixture of 7-xylosyl-10-deacetyl taxols

This process outlines the conversion of a mixture of 7-xylosyl-10-deacetyl taxols into the key paclitaxel precursor, 10-deacetylbaccatin III.

Step 1: Hydrolysis of the Side Chain

- A mixture of 7-xylosyl-10-deacetyl taxols (100 mg) is dissolved in ethanol (10 ml).^[10]
- Hydrazine hydrate (1 ml) is added to the solution.^[10]
- The reaction mixture is stirred at a temperature of 20-50°C for 2-24 hours.^[10]
- The mixture is then diluted with water and extracted with ethyl acetate (3 x 50 ml).^[10]
- The combined ethyl acetate phases are washed with brine, dried over anhydrous sodium sulphate, and concentrated under vacuum to yield a residue.^[10]
- The resulting residue is purified by column chromatography over silica gel, eluting first with a 98:2 mixture of chloroform-methanol, followed by a 95:5 mixture of the same solvents to isolate 7-xylosyl-10-deacetylbaccatin III.^[10]

Step 2: Cleavage of the Xylosyl Group

- The purified 7-xylosyl-10-deacetylbaccatin III (30 mg) is dissolved in methanol (5 ml).^[10]
- A solution of sodium periodate (100 mg in 1 ml of water) is added.^[10]
- The reaction mixture is stirred for 20-40 hours at a temperature of 20-40°C.^[10]
- The mixture is diluted with water and extracted with ethyl acetate (3 x 30 ml).^[10]

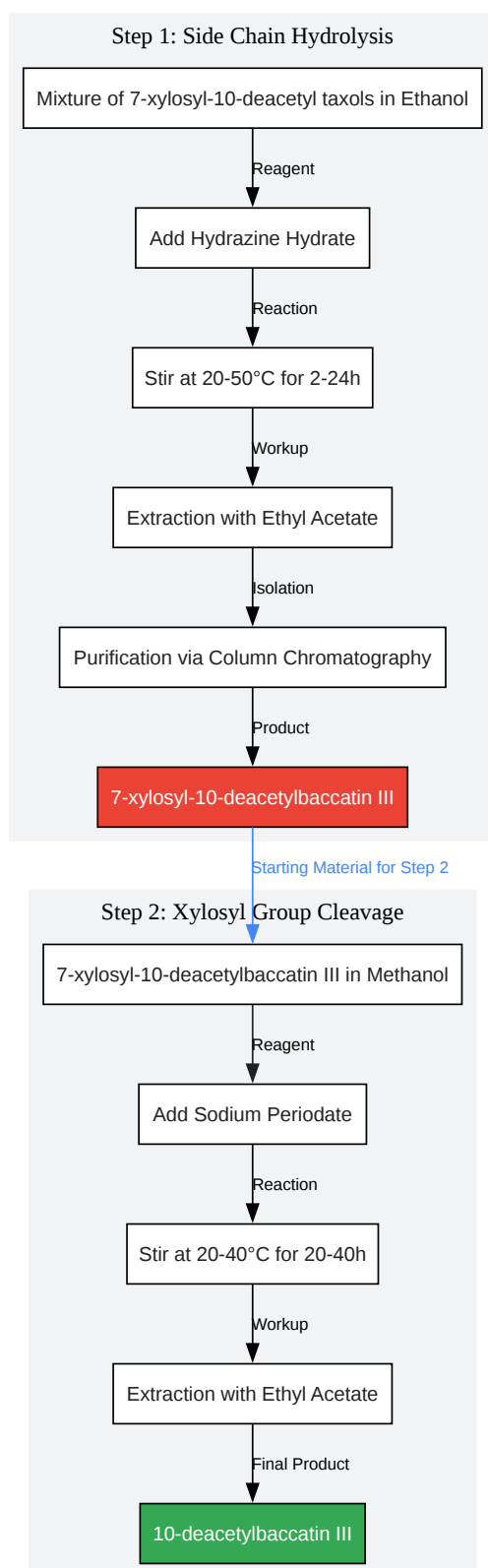
- The combined ethyl acetate phase is washed with water, dried over anhydrous sodium sulphate, and concentrated to yield 10-deacetylbaccatin III.[10]

Biotransformation of 7- β -Xylosyl-10-deacetyltaxol

Biotransformation offers an alternative route to modify 7-xylosyltaxanes. Studies have identified fungal strains, such as *Lentinula edodes*, and bacterial strains, like *Cellulosimicrobium cellulans*, that possess β -xylosidase activity capable of specifically removing the C-7 xylosyl group from 7-xylosyl-10-deacetylpaclitaxel.[11][12] This enzymatic hydrolysis converts the compound into 10-deacetyltaxol, another valuable precursor for Taxol synthesis.[11]

Visualizations

The following diagrams illustrate key processes related to **7-Xylosyl-10-deacetyltaxol B**.



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Caption: Workflow for the preparation of 10-deacetylbaccatin III.

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